(3S)-4-[[(2S)-1-[[(2S)-3-(1H-Indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid (3S)-4-[[(2S)-1-[[(2S)-3-(1H-Indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 131167-65-2
VCID: VC0237903
InChI: InChI=1S/C51H67N9O14S/c1-5-8-18-37(52-4)46(65)57-41(28-45(63)64)47(66)56-39(25-31-15-11-10-12-16-31)49(68)60-50(69)40(27-33-29-53-36-19-14-13-17-35(33)36)58-51(70)42(61)30-54-43(20-9-6-2)59-48(67)38(55-44(62)7-3)26-32-21-23-34(24-22-32)74-75(71,72)73/h10-17,19,21-24,29,37-41,43,52-54H,5-9,18,20,25-28,30H2,1-4H3,(H,55,62)(H,56,66)(H,57,65)(H,58,70)(H,59,67)(H,63,64)(H,60,68,69)(H,71,72,73)/t37-,38-,39-,40-,41-,43-/m0/s1
SMILES: CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC
Molecular Formula: C11H12Cl2N2O5
Molecular Weight: 1062.2 g/mol

(3S)-4-[[(2S)-1-[[(2S)-3-(1H-Indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid

CAS No.: 131167-65-2

Main Products

VCID: VC0237903

Molecular Formula: C11H12Cl2N2O5

Molecular Weight: 1062.2 g/mol

(3S)-4-[[(2S)-1-[[(2S)-3-(1H-Indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid - 131167-65-2

CAS No. 131167-65-2
Product Name (3S)-4-[[(2S)-1-[[(2S)-3-(1H-Indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid
Molecular Formula C11H12Cl2N2O5
Molecular Weight 1062.2 g/mol
IUPAC Name (3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C51H67N9O14S/c1-5-8-18-37(52-4)46(65)57-41(28-45(63)64)47(66)56-39(25-31-15-11-10-12-16-31)49(68)60-50(69)40(27-33-29-53-36-19-14-13-17-35(33)36)58-51(70)42(61)30-54-43(20-9-6-2)59-48(67)38(55-44(62)7-3)26-32-21-23-34(24-22-32)74-75(71,72)73/h10-17,19,21-24,29,37-41,43,52-54H,5-9,18,20,25-28,30H2,1-4H3,(H,55,62)(H,56,66)(H,57,65)(H,58,70)(H,59,67)(H,63,64)(H,60,68,69)(H,71,72,73)/t37-,38-,39-,40-,41-,43-/m0/s1
Standard InChIKey VNNMDTHCFFZSSJ-HWQWZYBXSA-N
Isomeric SMILES CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CN[C@H](CCCC)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC
SMILES CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC
Canonical SMILES CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC
Synonyms N-[(1S)-1-[[N-(Propionyl)-O-sulfo-L-Tyr-]amino]pentyl]-3-oxo-βAla-L-Trp-N-methyl-L-Nle-L-Asp-L-Phe-NH2
PubChem Compound 5491702
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator